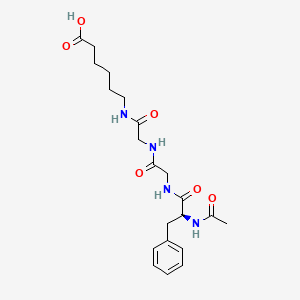
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide: is a synthetic peptide compound It is characterized by its complex structure, which includes an acetylated phenylalanine residue, a glycine residue, and a carboxypentyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide typically involves peptide coupling reactions. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. The key steps include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reactions: Employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.
Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of coupling and deprotection, ensuring high purity and yield.
化学反応の分析
Types of Reactions: N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to the formation of different peptide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated peptides, while reduction can produce alcohol derivatives.
科学的研究の応用
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The pathways involved may include:
Protein-Protein Interactions: The peptide can mimic natural substrates or inhibitors, affecting protein function.
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their catalytic activity.
Signal Transduction: The compound may influence cellular signaling pathways, altering cellular responses.
類似化合物との比較
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)glycinamide can be compared with other similar peptide compounds, such as:
N-Acetyl-L-phenylalanylglycylglycine: Lacks the carboxypentyl group, resulting in different chemical properties and biological activities.
N-Acetyl-L-phenylalanylglycyl-N-(2-carboxyethyl)glycinamide: Contains a shorter carboxyalkyl chain, affecting its solubility and reactivity.
N-Acetyl-L-phenylalanylglycyl-N-(5-carboxypentyl)alaninamide: Substitutes glycine with alanine, altering its structural and functional characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
827611-88-1 |
|---|---|
分子式 |
C21H30N4O6 |
分子量 |
434.5 g/mol |
IUPAC名 |
6-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H30N4O6/c1-15(26)25-17(12-16-8-4-2-5-9-16)21(31)24-14-19(28)23-13-18(27)22-11-7-3-6-10-20(29)30/h2,4-5,8-9,17H,3,6-7,10-14H2,1H3,(H,22,27)(H,23,28)(H,24,31)(H,25,26)(H,29,30)/t17-/m0/s1 |
InChIキー |
YHBPMQXKICSXSO-KRWDZBQOSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)O |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
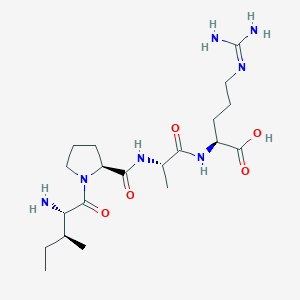
![Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206269.png)
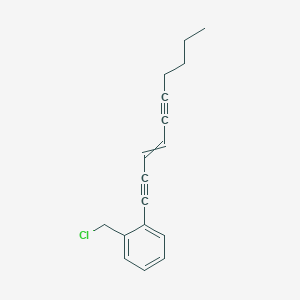
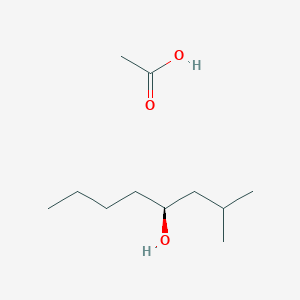
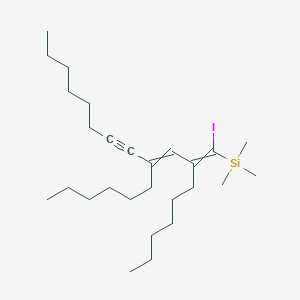
![Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14206284.png)
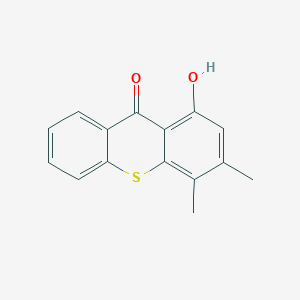
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)

![Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate](/img/structure/B14206317.png)
![3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine](/img/structure/B14206332.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione](/img/structure/B14206335.png)
